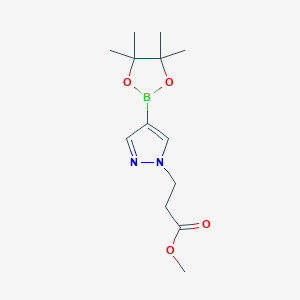![molecular formula C17H24N2O6 B1398222 Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate CAS No. 666721-08-0](/img/structure/B1398222.png)
Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
Overview
Description
“Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate” is a chemical compound .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl (BOC) as a protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring with a carboxylate group at the 3-position and a bis[(tert-butoxy)carbonyl]amino group at the 6-position .Chemical Reactions Analysis
The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Synthesis and Characterization
- Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate is involved in the synthesis of various complex organic compounds. For example, its derivatives were used in the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, showing moderate activity against specific human tumor cell lines (Carbone et al., 2013).
- It's also utilized in the preparation of aromatic polyamides. For example, aromatic polyamides synthesized from compounds like 1,4-Bis(4-carboxyphenoxy)-2-tert-butylbenzene and 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene, starting from tert-butylhydroquinone, have been reported to have excellent solubility and thermal stability (Yang et al., 1999).
Catalysis
- This compound is relevant in catalysis, especially in alkoxycarbonylation reactions of alkenes. For instance, a palladium catalyst based on a derivative of this compound showed high activity and selectivity in transforming ethylene to ester products, impacting both chemical industry and research applications (Dong et al., 2017).
Polymer Chemistry
- In polymer chemistry, derivatives of Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate are used in synthesizing high-performance polymers. For example, the synthesis of poly(pyridine-imide)s with tert-butyl substituents demonstrated good solubility and thermal stability due to the introduction of the tert-butyl group (Lu et al., 2014).
Material Science
- This compound is involved in material science for the creation of soft materials with specific properties. For instance, the synthesis and characterization of copper(II) complexes involving derivatives of this compound showed potential for creating redox-responsive Langmuir-Blodgett films (Hindo et al., 2008).
Safety And Hazards
properties
IUPAC Name |
methyl 6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(21)19(15(22)25-17(4,5)6)12-9-8-11(10-18-12)13(20)23-7/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQQEFDORBBOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152601 | |
| Record name | Methyl 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate | |
CAS RN |
666721-08-0 | |
| Record name | Methyl 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666721-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[3.3]heptan-2-one](/img/structure/B1398139.png)
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester](/img/structure/B1398141.png)




![Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate](/img/structure/B1398148.png)
![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)




![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)
